Cas no 2361839-85-0 (N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide)

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a specialized chemical compound featuring a piperidine-4-carboxamide core functionalized with a hydroxy-substituted phenethyl group and an acryloyl moiety. Its structural design combines a methoxyphenyl group for enhanced electronic properties and a reactive acrylamide group, making it suitable for applications in polymer chemistry and medicinal research. The presence of both hydrophilic (hydroxy) and hydrophobic (methoxyphenyl) groups contributes to balanced solubility, while the acryloyl functionality allows for further derivatization or polymerization. This compound is particularly valuable in the synthesis of advanced materials or bioactive molecules, offering versatility in chemical modifications and controlled reactivity.
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide structure
2361839-85-0 structure
Product name:N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
CAS No:2361839-85-0
MF:C19H26N2O4
Molecular Weight:346.420745372772
CID:5853534
PubChem ID:145903942

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • Z3664804607
    • 2361839-85-0
    • N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • EN300-26580682
    • インチ: 1S/C19H26N2O4/c1-4-18(23)21-11-9-15(10-12-21)19(24)20(2)17(13-22)14-5-7-16(25-3)8-6-14/h4-8,15,17,22H,1,9-13H2,2-3H3
    • InChIKey: FOLXDLVVMHQRBX-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C(C=C)=O)CC1)N(C)C(CO)C1C=CC(=CC=1)OC

計算された属性

  • 精确分子量: 346.18925731g/mol
  • 同位素质量: 346.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 466
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • XLogP3: 1.1

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26580682-0.05g
N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2361839-85-0 95.0%
0.05g
$246.0 2025-03-20

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide 関連文献

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamideに関する追加情報

N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide: A Comprehensive Overview

The compound N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide, identified by the CAS number 2361839-85-0, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its structural composition, synthesis methods, pharmacological properties, and potential applications.

At its core, the molecule consists of a piperidine ring, a six-membered cyclic amine, which serves as the central scaffold. The piperidine ring is substituted at the 4-position with a carboxamide group. This group is further modified by two substituents: an N-methyl group and an N-[2-hydroxy-1-(4-methoxyphenyl)ethyl] group. Additionally, the piperidine ring is acylated at the 1-position with a prop-2-enoyl group, which introduces a double bond into the structure, enhancing its reactivity and biological potential.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed strategies such as nucleophilic substitution, amide bond formation, and conjugate addition reactions to construct the molecule. Recent studies have focused on optimizing these synthetic pathways to improve yield and reduce costs. For instance, the use of microwave-assisted synthesis has been explored to accelerate reaction times while maintaining product purity.

From a pharmacological standpoint, this compound exhibits interesting bioactivity. Preclinical studies have demonstrated its potential as a modulator of various cellular pathways. Specifically, it has shown promise in inhibiting enzymes associated with inflammation and oxidative stress, making it a candidate for anti-inflammatory and antioxidant therapies. Furthermore, its ability to interact with G protein-coupled receptors (GPCRs) suggests potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with target proteins. These studies have provided insights into its binding affinity and selectivity profiles. For example, molecular docking simulations have revealed that the hydroxyl and methoxy groups play a critical role in stabilizing interactions within the active site of target enzymes.

In terms of applications, this compound holds potential in drug discovery programs targeting chronic inflammatory diseases. Its ability to modulate key inflammatory mediators makes it a valuable lead compound for developing novel therapeutics. Additionally, its structural versatility allows for further chemical modifications to enhance its pharmacokinetic properties, such as improving bioavailability and reducing toxicity.

Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of this compound in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials. The integration of artificial intelligence (AI) tools into drug design pipelines is also anticipated to play a pivotal role in refining its therapeutic profile.

In conclusion, N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide represents a promising molecule with diverse applications in the field of medicinal chemistry. Its unique structure, coupled with advanced synthetic methodologies and pharmacological insights, positions it as a valuable asset in drug discovery efforts. As research continues to unfold, this compound may pave the way for innovative treatments addressing unmet medical needs.

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